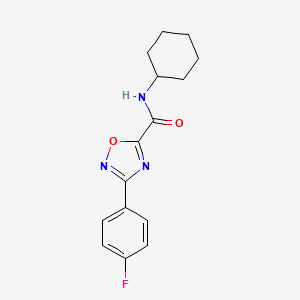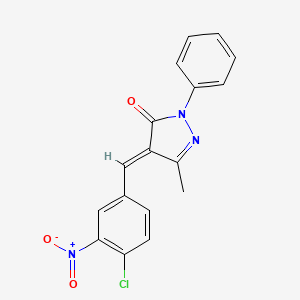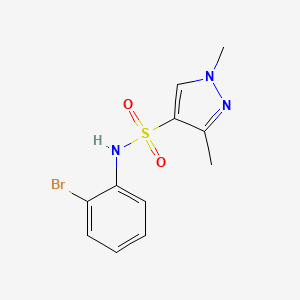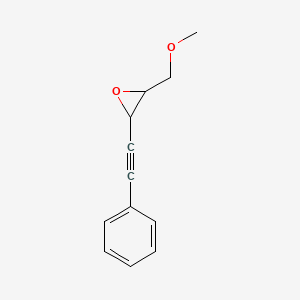
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as PB28, is a compound that has garnered significant attention in the scientific community due to its potential applications in cancer treatment. PB28 is a selective sigma-2 receptor agonist that has been shown to induce apoptosis (programmed cell death) in cancer cells.
Mecanismo De Acción
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine exerts its anti-cancer effects by binding to the sigma-2 receptor, which is overexpressed in many cancer cells. Binding of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine to the sigma-2 receptor results in the induction of apoptosis through the activation of various signaling pathways. 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to have a low toxicity profile in vitro and in vivo. It does not affect the viability of normal cells, making it a potentially safe and effective cancer treatment. 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been shown to reduce tumor growth and metastasis in animal models of cancer. However, further studies are needed to determine the long-term effects of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has several advantages for lab experiments. It is a selective sigma-2 receptor agonist, which allows for specific targeting of cancer cells. 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is also water-soluble, making it easy to administer in vitro and in vivo. However, the synthesis of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry. Additionally, the long-term effects of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine on normal cells and tissues are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of research is the development of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine analogs with improved selectivity and potency. Another area of research is the exploration of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine as a potential treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the long-term effects of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine on normal cells and tissues, as well as its potential for combination therapy with other cancer treatments.
Conclusion:
In conclusion, 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a compound with significant potential for cancer treatment. Its selective sigma-2 receptor agonist activity and ability to induce apoptosis in cancer cells make it a promising candidate for further study. While the synthesis of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a complex process, its low toxicity profile and water solubility make it an attractive option for lab experiments. Further research is needed to fully understand the long-term effects of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine and its potential for combination therapy.
Métodos De Síntesis
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine can be synthesized using a multi-step process that involves the reaction of 1,4'-bipiperidine with phenoxyacetyl chloride to form 1-(2-phenoxyethyl)-1,4'-bipiperidine. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride to form 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. The synthesis of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
[1-[1-(2-phenoxyethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c27-23(25-12-4-5-13-25)20-7-6-14-26(19-20)21-10-15-24(16-11-21)17-18-28-22-8-2-1-3-9-22/h1-3,8-9,20-21H,4-7,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBBINJZMQWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5295013.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5295029.png)



![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)
![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)

![N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5295092.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)